molecular formula C13H14BrN3 B3251342 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 2089649-34-1

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3251342
CAS No.: 2089649-34-1
M. Wt: 292.17 g/mol
InChI Key: TXEZWJLRHNLAFW-UHFFFAOYSA-N
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Description

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C13H14BrN3 and its molecular weight is 292.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c1-17-4-2-9(3-5-17)12-8-16-13-11(12)6-10(14)7-15-13/h2,6-8H,3-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEZWJLRHNLAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine (CAS No. 2089649-34-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C13H14BrN3
  • Molecular Weight : 292.18 g/mol
  • Purity : ≥95%
  • IUPAC Name : 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Research indicates that this compound may exhibit a range of biological activities:

  • Antimycobacterial Activity : A study highlighted its potential against Mycobacterium tuberculosis. The compound was part of a high-throughput screening that identified several chemotypes with anti-tubercular effects. Structure–activity relationship (SAR) studies suggested that modifications to the pyrrolo-pyridine structure could enhance efficacy against resistant strains of M. tuberculosis .
  • Anticancer Properties : Preliminary investigations suggest that compounds with similar structural frameworks can inhibit cancer cell proliferation. The presence of the bromine atom and the tetrahydropyridine moiety may enhance interaction with biological targets involved in cancer progression .
  • Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimycobacterialEffective against M. tuberculosis with potential for targeting resistant strains
AnticancerInhibits proliferation in various cancer cell lines; specific mechanisms under investigation
NeuroprotectivePotential to protect neurons; further studies needed to confirm efficacy

Structure–Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal insights into how modifications can impact biological activity:

  • Bromine Substitution : The presence of bromine at the 5-position is crucial for maintaining antimycobacterial activity.
  • Tetrahydropyridine Ring : Variations in substituents on the tetrahydropyridine ring have shown to influence both potency and selectivity against different biological targets.

Table 2: Key Findings from SAR Studies

Compound VariantBiological ActivityObservations
4PP-41InactivePoor physicochemical properties
4PP-43MIC = 5.9 µMRetained activity with branched aliphatic group
PCB-5MIC = 4.9 µMPreserved original activity with modification

Q & A

Q. Table 1: Representative Reaction Yields

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 0°C to RT75–85
FormylationHexamine, H₂O/AcOH, 120°C67
N-AlkylationNaH, MeI/THF, RT75–99

Advanced: How can regioselectivity challenges in 3,5-disubstitution be addressed?

Methodological Answer:
Regioselectivity is controlled by:

  • Protection/Deprotection : Temporarily protect reactive sites (e.g., tosyl groups) to direct substitution to desired positions. For example, tosylation at N1 enables selective Suzuki-Miyaura coupling at the 5-position .
  • Catalytic Systems : Use Pd(PPh₃)₄ with aryl boronic acids for cross-coupling at the 5-position, achieving 58–96% yields depending on substituents .
  • Sequential Halogenation : Introduce bromine at the 5-position first, followed by iodination or nitration at the 3-position for stepwise functionalization .

Basic: What characterization methods confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.5–9.0 ppm for pyrrolo-pyridine protons) and aldehyde groups (δ ~10.0 ppm). For example, 5-bromo-3-carbaldehyde derivatives show a singlet at δ 9.93 ppm for CHO .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calcd for C₁₉H₁₄N₄O: 315.12403) .

Q. Table 2: NMR Data for 5-Bromo-3-carbaldehyde Derivative

Proton/Groupδ (ppm)MultiplicityReference
CHO9.93s
Pyrrolo-pyridine H8.53–8.55d (J=2.3 Hz)
Tosyl CH₃2.37s

Advanced: How do steric and electronic effects influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

  • Electron-Deficient Boronic Acids : 3,4-Dimethoxyphenylboronic acid couples efficiently (58% yield) due to enhanced electron density .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) reduce yields; optimize with Pd/XPhos catalysts .
  • Solvent Systems : Toluene/ethanol (3:1) improves solubility of aryl boronic acids, enhancing reaction rates .

Basic: What purification techniques are effective for intermediates?

Methodological Answer:

  • Silica Gel Chromatography : Use heptane/ethyl acetate gradients (7:3 to 1:1) for polar intermediates .
  • Recrystallization : Ethyl acetate/hexane mixtures crystallize brominated derivatives (e.g., 75% recovery for 5-bromo-1-methyl derivatives) .

Advanced: How to resolve contradictions in reported yields for similar reactions?

Methodological Answer:

  • Reaction Scale : Small-scale reactions (e.g., 100 mg) may have lower yields due to handling losses vs. optimized bulk synthesis .
  • Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% can alter yields by 10–15% .
  • Workup Methods : In situ quenching (e.g., NH₄Cl for Grignard reactions) vs. column purification impacts purity and yield .

Basic: What are common functionalization strategies at the 3-position?

Methodological Answer:

  • Sonogashira Coupling : Introduce alkynes using 3-iodo intermediates and phenylacetylene (51% yield) .
  • Nitro Reduction : Hydrogenate 3-nitro derivatives with Raney Ni/H₂ to amines, followed by acylation (e.g., nicotinoyl chloride, 36% yield) .

Advanced: How to optimize stability of 3-amino intermediates?

Methodological Answer:

  • In Situ Derivatization : Immediately acylate amines (e.g., with nicotinoyl chloride) to prevent decomposition .
  • Low-Temperature Storage : Store intermediates at -20°C under argon to minimize oxidation .

Basic: What solvents and bases are optimal for N-alkylation?

Methodological Answer:

  • Solvent : THF or DMF for solubility of NaH and alkyl halides .
  • Base : NaH (60% dispersion) for deprotonation, achieving >90% yields for methyl/benzyl derivatives .

Advanced: How to design SAR studies for kinase inhibition?

Methodological Answer:

  • Core Modifications : Compare 5-aryl vs. 5-heteroaryl groups (e.g., thienyl) for binding affinity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., CN, NO₂) at the 3-position to modulate activity .

Q. Table 3: SAR Data for 3-Substituted Derivatives

SubstituentBiological Activity (IC₅₀, nM)Reference
3-Nicotinamide15.2
3-Phenylethynyl42.7
3-Nitro>1000

Basic: How to troubleshoot low yields in cross-coupling reactions?

Methodological Answer:

  • Oxygen-Free Conditions : Degas solvents and use argon sparging to prevent Pd catalyst deactivation .
  • Boronic Acid Purity : Recrystallize boronic acids before use to remove inhibitors .

Advanced: What computational tools predict reactivity of tetrahydropyridinyl substituents?

Methodological Answer:

  • DFT Calculations : Model steric effects of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl groups on rotational barriers .
  • Docking Studies : Simulate binding modes with kinase domains to prioritize substituents .

Basic: What safety precautions are critical for handling brominated intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatility of brominated compounds .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced: How to analyze competing reaction pathways in multi-step synthesis?

Methodological Answer:

  • LC-MS Monitoring : Track intermediates in real-time to identify side products (e.g., over-bromination) .
  • Kinetic Studies : Vary reaction times/temperatures to optimize stepwise functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine

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